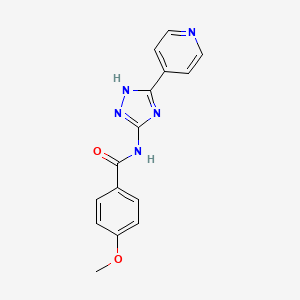

4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-22-12-4-2-11(3-5-12)14(21)18-15-17-13(19-20-15)10-6-8-16-9-7-10/h2-9H,1H3,(H2,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFPHVIHIWFUMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

Coupling with Pyridine: The triazole ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

Formation of Benzamide: The final step involves the formation of the benzamide moiety by reacting the intermediate with 4-methoxybenzoic acid under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The triazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 4-hydroxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide.

Reduction: Formation of 4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzylamine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key Research Findings

Antimicrobial Activity :

- N-[5-(4-Pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide (Compound 1 in –5) demonstrated broad-spectrum antibacterial activity against 8 pathogens at 50 mg/mL. Its Rf value (0.157) in TLC suggests moderate polarity, which may influence bioavailability .

- The target compound’s 4-methoxy group could enhance membrane penetration or binding affinity compared to the unsubstituted analog, though direct evidence is lacking.

Enzyme-Targeting Potential: Triazole-linked benzamides like ZINC01124772 and ZINC00687361 showed strong interactions with tuberculosis-related RpfB protein (docking energies: -9.2 to -8.5 kcal/mol). Their sulfanyl and methyl groups contribute to hydrophobic interactions with residues like Arg194 and Glu242 .

Antioxidant Activity: Benzamide derivatives, including Compound 1, exhibited DPPH radical scavenging activity. The methoxy group’s electron-donating effect in the target compound could enhance antioxidant capacity compared to non-substituted analogs .

Structural Influence on Solubility and Stability: The 4-methoxy substituent likely increases solubility in polar solvents compared to methyl or trifluoromethyl groups in analogs like ZINC01124772 .

Q & A

Q. What computational methods are employed to predict off-target effects?

- Methodological Answer :

- Pharmacophore screening : Compare against databases like ChEMBL to identify potential off-targets .

- Molecular dynamics (MD) simulations : Simulate ligand behavior in biological membranes to predict unintended interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.